molecular formula C40H80N2O6 B155743 UV-123 CAS No. 129757-67-1

UV-123

Cat. No.: B155743
CAS No.: 129757-67-1
M. Wt: 685.1 g/mol
InChI Key: FNRJJSFGQVCXEK-UHFFFAOYSA-N
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Description

UV-123: is a hindered amine light stabilizer (HALS) known for its effectiveness in retarding degradation through thermal and photo-oxidation processes. This compound is widely used in wood and plastic-based coatings to enhance their durability and longevity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of UV-123 involves the reaction of bis(2,2,6,6-tetramethyl-tetrahydroxypiperidine) sebacate nitroxide free radical with n-octane and hydrogen peroxide as oxidants. The reaction is catalyzed by a mixture of cuprous sulfate, vanadium pentoxide, tungsten trioxide, ferrous sulfate heptahydrate, tetrabutylammonium bromide, tetrabutylammonium chloride, benzyltriethylammonium chloride, glacial acetic acid, and methanesulfonic acid. The reaction occurs at 75-85°C, and after completion, unreacted hydrogen peroxide is decomposed using manganese dioxide .

Industrial Production Methods: In industrial settings, the synthesis process is optimized to enhance efficiency. The reaction mixture is stirred at 62°C to dissolve bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate in cyclohexane. The reaction is monitored and controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: UV-123 primarily undergoes oxidation and substitution reactions. These reactions are crucial for its function as a light stabilizer.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidant in the synthesis process.

    Substitution: Various catalysts, including cuprous sulfate and vanadium pentoxide, facilitate substitution reactions.

Major Products: The major product formed from these reactions is this compound itself, which is a yellow transparent liquid .

Scientific Research Applications

Chemistry: In chemistry, UV-123 is used as a hindered amine light stabilizer to protect polymers from degradation caused by UV radiation and thermal processes .

Biology and Medicine:

Industry: Industrially, this compound is extensively used in coatings for automobiles, industrial equipment, decorative items, and wood products. Its ability to prolong the service life of coatings makes it a valuable additive in various industries .

Mechanism of Action

UV-123 functions by scavenging free radicals generated during the degradation process. The hindered amine structure allows it to effectively neutralize these radicals, thereby preventing the breakdown of the polymer matrix. This mechanism is crucial for its role as a light stabilizer .

Comparison with Similar Compounds

Uniqueness: UV-123 is unique due to its low basicity, which reduces interactions with acidic paint ingredients. This property makes it particularly effective in coatings based on alkyds .

Properties

IUPAC Name

bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate;2-hydroperoxy-2-methylpropane;octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52N2O4.C8H18.C4H10O2/c1-25(2)17-21(18-26(3,4)29-25)33-23(31)15-13-11-9-10-12-14-16-24(32)34-22-19-27(5,6)30-28(7,8)20-22;1-3-5-7-8-6-4-2;1-4(2,3)6-5/h21-22,29-30H,9-20H2,1-8H3;3-8H2,1-2H3;5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRJJSFGQVCXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC.CC1(CC(CC(N1)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(NC(C2)(C)C)(C)C)C.CC(C)(C)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129757-67-1
Record name Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester, reaction products with tert-Bu hydroperoxide and octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129757-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester, reaction products with tert-Bu hydroperoxide and octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129757671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate as a hindered amine light stabilizer (HALS)?

A: Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate, also known as TINUVIN®123, acts as a HALS primarily through a cyclic process involving the formation and regeneration of stable nitroxyl radicals. While the exact mechanism is debated, one proposed pathway involves the initial abstraction of a hydrogen atom from the polymer matrix by reactive species generated from polymer degradation. This creates a polymer alkyl radical, which then reacts with the nitroxyl radical of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate, forming a stable alkyl-aminoether. This species can further react with peroxy radicals, effectively scavenging them and regenerating the nitroxyl radical to continue the cycle. [, ]

Q2: What structural modification of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate has been observed under high temperatures and what is its significance?

A: Research using desorption electrospray ionization mass spectrometry (DESI-MS) revealed that Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate undergoes a significant structural modification at high curing temperatures (around 260°C) and even under simulated physiological conditions (80°C, full solar spectrum). The modification involves the cleavage of the N-OR bond in one of the piperidine rings, resulting in the conversion of the N-ether piperidine moiety (N-OC8H17) to a secondary piperidine (N-H). This finding suggests an alternative pathway for the generation of the nitroxyl radical, crucial for the antioxidant activity of HALS. This pathway, involving N-OR bond cleavage, had not been previously described for the N-ether subclass of HALS. []

Q3: Can Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate be directly detected in polymer coatings, and what insights can this provide about polymer degradation?

A: Yes, Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate can be directly detected in situ from a thermoset polymer coating using Liquid Extraction Surface Analysis (LESA) coupled with mass spectrometry. This technique requires no sample preparation and allows for the detection of not only the HALS but also polymer degradation products like melamine (1,3,5-triazine-2,4,6-triamine). The detection of melamine, in particular, can be linked to the phenomenon known as polymer "blooming", characterized by powder-like deposits on the coating's surface. This direct detection method provides valuable insights into the mechanisms of polymer degradation and highlights the effectiveness of LESA-MS as a powerful tool for polymer analysis. []

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